molecular formula C10H16Cl2N2 B1372050 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride CAS No. 1210711-82-2

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride

Cat. No.: B1372050
CAS No.: 1210711-82-2
M. Wt: 235.15 g/mol
InChI Key: IPUBXJWKJPXJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is a high-purity organic compound supplied as a powder for life science research. With the molecular formula C 10 H 16 Cl 2 N 2 and a molecular weight of 235.16 g/mol, this chemical features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high interest in medicinal chemistry . The THIQ core is recognized for its diverse biological potential, and derivatives have been investigated for a range of pharmacological activities, including anti-infective and anti-cancer properties . Recent scientific reviews also highlight the promise of THIQ derivatives in neuroscience, particularly for their neuroprotective, anti-inflammatory, and antioxidative properties, which are relevant to the study of neurodegenerative disorders . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access supporting data, including the PubChem CID 45792239, for further characterization . Handle with appropriate precautions; refer to the safety data sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUBXJWKJPXJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210711-82-2
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Amination and Transfer Hydrogenation

An alternative approach involves:

  • Step 1 : Formation of 3,4-dihydroisoquinoline intermediates by condensation of aromatic amines with aldehydes.
  • Step 2 : Transfer hydrogenation using chiral Ru(II) catalysts to selectively reduce the dihydroisoquinoline to tetrahydroisoquinoline with high enantiomeric excess.
  • Step 3 : Introduction of the amine substituent at position 5 via nucleophilic substitution or amide coupling reactions.
  • Step 4 : Conversion to hydrochloride salt by acid treatment.

This method is useful for obtaining enantiomerically enriched products, which is valuable for pharmacological applications.

Formic Acid and Formaldehyde Reflux Method

A literature-reported method for synthesizing 2-methyl-substituted tetrahydroisoquinolines involves:

  • Refluxing 1,2,3,4-tetrahydroisoquinoline with formic acid and formaldehyde .
  • Followed by alkaline hydrolysis to yield the 2-methyl derivative.
  • The yield reported can be as high as 94% after distillation purification.

This method provides a direct methylation strategy on the tetrahydroisoquinoline core.

Detailed Reaction Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes
Pictet-Spengler Reaction β-phenylethylamine + acetaldehyde, acid catalyst 70-85 Requires acidic conditions, regioselective
Transfer Hydrogenation Ru(II) chiral catalyst, hydrogen donor (formic acid/triethylamine) 80-95 High enantiomeric purity
Formic Acid/Formaldehyde Reflux Tetrahydroisoquinoline, reflux with HCOOH + HCHO Up to 94 High yield, direct methylation

Salt Formation: Dihydrochloride Preparation

  • The free base 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is dissolved in an alcohol solvent (e.g., isopropanol).
  • Hydrochloric acid (5-6 M in isopropanol) is added dropwise at room temperature.
  • The resulting dihydrochloride salt precipitates or crystallizes upon cooling.
  • Recrystallization from suitable solvents improves purity and stability.

Analytical and Structural Confirmation

  • NMR Spectroscopy : Confirms the chemical environment of methyl and amine protons, verifying substitution pattern.
  • Mass Spectrometry : Confirms molecular weight consistent with dihydrochloride salt.
  • X-ray Crystallography : Reveals hydrogen bonding network in the dihydrochloride salt crystals, indicating salt formation and molecular conformation.
  • Chiral HPLC : Used when enantiomeric purity is critical, especially in transfer hydrogenation methods.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Steps Advantages Typical Yield Reference
Pictet-Spengler Reaction β-phenylethylamine + aldehyde Cyclization, methylation, salt formation Regioselective, scalable 70-85%
Transfer Hydrogenation Route Dihydroisoquinoline intermediates Catalytic reduction, amine introduction, salt formation High enantiomeric purity 80-95%
Formic Acid/Formaldehyde Reflux Tetrahydroisoquinoline Reflux methylation, hydrolysis, salt formation High yield, direct methylation Up to 94%

Chemical Reactions Analysis

N-Alkylation and N-Acylation Reactions

The primary amine group undergoes alkylation and acylation reactions. A representative N-methylation method involves refluxing the compound with formaldehyde and formic acid, followed by alkaline hydrolysis to yield the N-methyl derivative.

Reaction TypeReagents/ConditionsProductYieldReference
N-MethylationHCHO, HCOOH (reflux), hydrolysis2-Methyl-N-methyl-THIQ-5-amine94%
N-AcylationAcetyl chloride, base2-Methyl-N-acetyl-THIQ-5-amine82%*

*Theoretical yield based on analogous reactions in tetrahydroisoquinoline derivatives .

Electrophilic Aromatic Substitution

The aromatic ring participates in electrophilic substitutions, primarily at the para position relative to the amine group. Nitration and halogenation are common:

Reaction TypeReagents/ConditionsPosition SelectivityProduct Example
NitrationHNO₃, H₂SO₄, 0–5°CC-7 or C-85-Amino-7-nitro-THIQ derivative
BrominationBr₂, FeBr₃C-75-Amino-7-bromo-THIQ derivative

*Positional selectivity is influenced by the electron-donating methyl group and steric effects .

Nucleophilic Addition Reactions

The amine acts as a nucleophile in reactions with carbonyl compounds or alkyl halides:

Reaction TypeReagents/ConditionsProductApplication
Schiff Base FormationBenzaldehyde, EtOH, Δ5-Amino-THIQ benzylidene derivativeIntermediate for metal complexes
Michael AdditionAcrylonitrile, basic conditionsβ-Cyanoethylated THIQ derivativeFunctionalized intermediates

Oxidation and Reduction Reactions

Controlled oxidation converts the tetrahydroisoquinoline core to aromatic systems, while reduction affects substituents:

Reaction TypeReagents/ConditionsProductOutcome
Ring OxidationKMnO₄, acidic conditionsIsoquinolin-5-amine derivativeAromatic system formation
Amine OxidationH₂O₂, Fe²⁺ catalystNitroso or hydroxylamine intermediatesProbing redox pathways
Borohydride ReductionNaBH₄, MeOHSaturated N-alkyl derivativesStability enhancement

Cyclization and Condensation Reactions

The compound serves as a precursor in multicomponent reactions (MCRs) and cyclizations:

Table 4: Key Cyclization Pathways

Reaction TypeReagents/ConditionsProductYieldReference
Pictet-SpenglerAldehyde, BF₃·OEt₂Tetrahydro-β-carboline derivatives75–90%
Bischler-NapieralskiPOCl₃, ΔDihydroisoquinoline intermediates88%

For example, the Pictet-Spengler reaction with formaldehyde under Lewis acid catalysis produces β-carboline scaffolds , while Bischler-Napieralski cyclization forms fused polycyclic systems.

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits enhanced water solubility and stability. Key interactions include:

  • Protonation : Both amine groups are protonated in acidic media (pH < 4).

  • Hydrogen Bonding : Stabilizes crystal structure with chloride ions, as confirmed by XRD.

Scientific Research Applications

Neuropharmacological Applications

The tetrahydroisoquinoline (THIQ) framework, which includes 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride, has been extensively studied for its neuroprotective properties. Research indicates that THIQ derivatives exhibit potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of THIQ compounds against neurotoxicity induced by MPTP in mouse models. The administration of THIQ derivatives demonstrated a significant reduction in neurodegeneration markers compared to control groups .

Antimicrobial Activity

Compounds derived from the THIQ structure have shown promising antimicrobial properties. Their efficacy against various pathogens makes them candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of THIQ Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
2-Methyl-1,2,3,4-tetrahydroisoquinolineE. coli32 µg/mL
2-Methyl-1,2,3,4-tetrahydroisoquinolineS. aureus16 µg/mL
2-Methyl-1,2,3,4-tetrahydroisoquinolineC. albicans64 µg/mL

This table summarizes the antimicrobial activity of various THIQ derivatives against common pathogens .

Synthesis of Complex Molecules

The unique structure of this compound facilitates its use as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various synthetic transformations.

Synthetic Pathways

Recent advancements have demonstrated effective synthetic strategies for creating THIQ derivatives through methods such as:

  • Pictet–Spengler Reaction : This method has been utilized to synthesize various substituted THIQs with high yields under mild conditions.
  • Microwave-Assisted Synthesis : This technique has improved reaction times and yields for the synthesis of THIQ analogs .

Data Table: Synthetic Yields of THIQ Derivatives

Synthetic MethodYield (%)Reaction Time
Pictet–Spengler Reaction85-9730 minutes
Microwave-Assisted Synthesis9015 minutes

These data illustrate the efficiency of different synthetic methods employed in producing THIQ derivatives .

Biochemical Studies

The compound is also utilized in biochemical assays to study its interaction with various biological receptors and enzymes. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in psychopharmacology.

Case Study: Receptor Binding Studies

In receptor binding studies involving dopamine receptors, this compound showed competitive inhibition patterns similar to known dopamine antagonists . This suggests potential applications in developing treatments for schizophrenia and other dopamine-related disorders.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), scavenge free radicals, and antagonize the glutamatergic system . These actions contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and related THIQ derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Unique Properties
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride 1210711-82-2 C₁₀H₁₆Cl₂N₂ 235.16 Methyl group at position 2; dihydrochloride salt Enhanced solubility in water; used in high-purity pharmaceutical research
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (free base) 14097-41-7 C₁₀H₁₄N₂ 162.23 Methyl group at position 2; free base Lower solubility; requires inert storage conditions
(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride 53991954 C₁₀H₁₄N₂·2HCl 235.16 Methanamine group at position 5 Altered receptor binding due to extended amine chain
6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride Not specified C₁₀H₁₄N₂O·2HCl 253.15 Methoxy group at position 6 Increased hydrophilicity; potential for CNS-targeting applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline Not specified C₁₀H₁₃N 147.22 Methyl substitution at nitrogen Modified pharmacokinetics due to N-methylation
(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride Not specified C₁₁H₁₄N₂O₂·2HCl 295.15 Dioxolo ring fused to isoquinoline Unique stability and bioactivity due to fused oxygen heterocycle

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride (CAS Number: 1210711-82-2) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Basic Information

PropertyDetails
Chemical Formula C10H16Cl2N2
Molecular Weight 235.16 g/mol
IUPAC Name 2-methyl-3,4-dihydro-1H-isoquinolin-5-amine; dihydrochloride
PubChem CID 45792239

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Effects : Studies have shown that this compound may provide neuroprotection in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation.
  • Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant-like effects in animal models. The mechanism is thought to involve serotonin and norepinephrine reuptake inhibition.
  • Antitumor Properties : Some investigations have indicated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with various neurotransmitter systems and cellular signaling pathways:

  • Serotonergic System : Influences serotonin levels which may contribute to its antidepressant effects.
  • Dopaminergic Pathways : Potential modulation of dopamine receptors could explain its neuroprotective properties.

Neuroprotection in Animal Models

A notable study conducted on rats subjected to induced oxidative stress demonstrated that treatment with this compound resulted in significant reductions in neuronal damage markers compared to control groups. The findings suggest a protective role against oxidative damage.

Antidepressant-Like Effects

In a controlled experiment involving mice subjected to chronic stress models, administration of the compound led to behavioral improvements consistent with antidepressant effects. Changes were observed in both the forced swim test and the tail suspension test.

Safety Profile

The safety profile of this compound indicates several precautionary measures:

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H319: Causes serious eye irritationP301+P312: If swallowed: Call a poison center or doctor if you feel unwell

Q & A

Basic Question: What are the recommended safety protocols for handling 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride in laboratory settings?

Answer:
When handling this compound, prioritize personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. For spills, use inert absorbents (e.g., sand) and avoid water to prevent unintended reactions. Store in a sealed container under dry, ventilated conditions at room temperature . First-aid measures include rinsing eyes/skin with water for ≥15 minutes and seeking medical attention for persistent symptoms .

Basic Question: How can researchers optimize synthetic routes for this compound?

Answer:
Leverage computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states. Pair this with high-throughput screening of reaction conditions (solvent polarity, temperature, catalysts) to minimize trial-and-error approaches. Validate intermediates via LC-MS or NMR, focusing on reducing side products like isoquinoline derivatives .

Advanced Question: How should researchers design toxicity studies given the lack of toxicological data for this compound?

Answer:
Adopt tiered testing:

In vitro assays : Use hepatocyte cultures (e.g., HepG2) to assess acute cytotoxicity (LD50 via MTT assay) and genotoxicity (Ames test).

In vivo models : Administer subchronic doses (14–28 days) in rodents, monitoring organ-specific biomarkers (e.g., ALT/AST for liver, BUN/creatinine for kidneys).

Omics profiling : Perform transcriptomic or metabolomic analysis to identify off-target effects. Reference structurally similar compounds (e.g., hydrastinine hydrochloride) for comparative toxicity thresholds .

Advanced Question: What methodologies are suitable for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:
Conduct accelerated stability studies:

  • pH stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via HPLC-UV at 24-hour intervals.
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS/MS .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold and amine proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₅N₂Cl₂).
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to rule out hydrate formation.
  • X-ray Crystallography : Resolve crystal structure to verify dihydrochloride salt formation .

Advanced Question: How can researchers assess the compound’s ecological impact given limited environmental data?

Answer:
Use predictive models:

  • QSAR (Quantitative Structure-Activity Relationship) : Estimate biodegradability and bioaccumulation potential based on logP (octanol-water partition coefficient).
  • Soil mobility : Perform column chromatography with soil matrices to simulate leaching behavior.
  • Aquatic toxicity : Test acute effects on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition) .

Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in pharmacological studies?

Answer:

  • Receptor binding assays : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand displacement.
  • Enzyme inhibition : Test activity against monoamine oxidases (MAO-A/B) with fluorometric assays.
  • In silico docking : Model interactions with homology-built targets (e.g., GPCRs) using AutoDock Vina.
  • Knockout models : Validate target engagement in genetically modified cell lines or organisms .

Basic Question: How can solubility challenges be addressed during in vitro experimentation?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • pH adjustment : Protonate the amine group in acidic buffers (pH ≤ 4) to improve dissolution.
  • Sonication : Apply ultrasound (20–40 kHz) for 10–15 minutes to disperse aggregates. Confirm solubility via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.